2-(N-butyl-3-methylanilino)ethyl-(3,4-dichlorophenyl)carbamic acid
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Overview
Description
2-(N-butyl-3-methylanilino)ethyl-(3,4-dichlorophenyl)carbamic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a butyl-substituted aniline moiety and a dichlorophenyl carbamic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-butyl-3-methylanilino)ethyl-(3,4-dichlorophenyl)carbamic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
N-Alkylation: The initial step involves the N-alkylation of 3-methylaniline with butyl bromide in the presence of a base such as potassium carbonate.
Carbamate Formation: The resulting N-butyl-3-methylaniline is then reacted with 3,4-dichlorophenyl isocyanate to form the desired carbamic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production, where precise control over reaction conditions is required.
Continuous Flow Reactors: Employed for large-scale production, offering advantages such as improved reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(N-butyl-3-methylanilino)ethyl-(3,4-dichlorophenyl)carbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(N-butyl-3-methylanilino)ethyl-(3,4-dichlorophenyl)carbamic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-butyl-3-methylanilino)ethyl-(3,4-dichlorophenyl)carbamic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-butyl-3-methylanilino)ethyl-(3,4-dichlorophenyl)carbamate
- 2-(N-butyl-3-methylanilino)ethyl-(3,4-dichlorophenyl)urea
- 2-(N-butyl-3-methylanilino)ethyl-(3,4-dichlorophenyl)amide
Uniqueness
2-(N-butyl-3-methylanilino)ethyl-(3,4-dichlorophenyl)carbamic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(N-butyl-3-methylanilino)ethyl-(3,4-dichlorophenyl)carbamic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O2/c1-3-4-10-23(16-7-5-6-15(2)13-16)11-12-24(20(25)26)17-8-9-18(21)19(22)14-17/h5-9,13-14H,3-4,10-12H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNAJIQMVWYWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCN(C1=CC(=C(C=C1)Cl)Cl)C(=O)O)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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